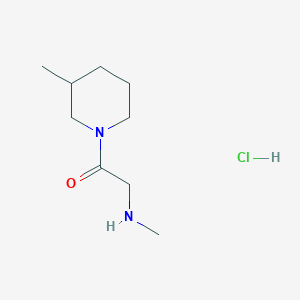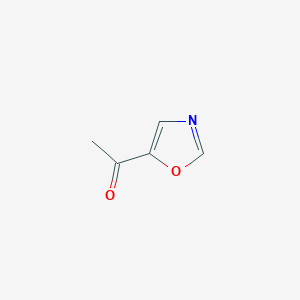
2-(Methylamino)-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride
概要
説明
2-(Methylamino)-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride is a synthetic organic compound Its structure includes a methylamino group and a methyl-substituted piperidine ring, making it an interesting subject for various scientific and industrial applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylamino)-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride typically involves a series of chemical reactions starting from basic organic molecules. One common method includes the alkylation of piperidine with a suitable methylated amine. The hydrochloride salt form is achieved by treating the base with hydrochloric acid under controlled conditions to ensure purity and stability.
Industrial Production Methods: In an industrial setting, the production is scaled up using batch or continuous processes. The reactions are conducted in large reactors with precise control over temperature, pressure, and pH to maximize yield and minimize impurities. The product is then purified using crystallization or chromatography techniques.
化学反応の分析
Types of Reactions: 2-(Methylamino)-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride undergoes various chemical reactions such as:
Oxidation: : Conversion into oxo derivatives using oxidizing agents like potassium permanganate.
Reduction: : Produces amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: : Halogenation, sulfonation, and nitration are common.
Common Reagents and Conditions: Common reagents include:
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogens, sulfuric acid, nitric acid.
Major Products: The major products formed depend on the reaction conditions:
Oxidation: : Ketones and carboxylic acids.
Reduction: : Secondary or tertiary amines.
Substitution: : Halogenated, sulfonated, or nitrated derivatives.
科学的研究の応用
Chemistry: In organic chemistry, this compound is used as a building block for synthesizing more complex molecules. It's often used in studies exploring new synthetic pathways and reaction mechanisms.
Biology: Its biological applications include acting as a precursor for pharmaceutical compounds. Researchers explore its potential in drug development due to its unique structure.
Medicine: In medicine, derivatives of this compound are investigated for potential therapeutic effects. Its structure provides a basis for the development of drugs targeting specific receptors or enzymes.
Industry: Industrially, the compound is used in the production of specialty chemicals. Its derivatives can be used as intermediates in the synthesis of dyes, agrochemicals, and other industrial products.
作用機序
The compound exerts its effects by interacting with specific molecular targets in the body. The primary mechanism involves binding to receptors or enzymes, altering their activity. This can lead to changes in biochemical pathways, resulting in physiological effects. The exact molecular targets and pathways are identified through detailed biochemical studies.
類似化合物との比較
Similar Compounds
2-(Ethylamino)-1-(3-ethyl-1-piperidinyl)-1-ethanone hydrochloride
2-(Methylamino)-1-(2-methyl-1-piperidinyl)-1-ethanone hydrochloride
2-(Ethylamino)-1-(2-ethyl-1-piperidinyl)-1-ethanone hydrochloride
Comparison: Compared to its analogs, 2-(Methylamino)-1-(3-methyl-1-piperidinyl)-1-ethanone hydrochloride exhibits unique properties such as enhanced binding affinity to specific molecular targets. Its methyl groups increase lipophilicity, influencing its pharmacokinetics and pharmacodynamics. These unique aspects make it a compound of significant interest in both research and industry.
特性
IUPAC Name |
2-(methylamino)-1-(3-methylpiperidin-1-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.ClH/c1-8-4-3-5-11(7-8)9(12)6-10-2;/h8,10H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRDEQCZEMWYLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















